molecular formula C11H10FN3O2 B12108531 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester

Cat. No.: B12108531
M. Wt: 235.21 g/mol
InChI Key: BBXUHVUXSVFYNI-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester (commonly referred to as ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate ) belongs to the class of 1,2,4-triazole-containing heterocyclic compounds. These compounds exhibit diverse pharmacological significance and are found in various pharmaceuticals and biologically important molecules used in drug discovery studies against cancer cells, microbes, and other diseases .

Preparation Methods

Synthetic Routes: Several synthetic methods exist for the preparation of 1H-1,2,4-triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester. One common approach involves the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone precursor. For instance, the reaction between 3-amino-1,2,4-triazole and an aldehyde can yield the desired ester product. The exact conditions and reagents may vary, but this general strategy provides access to the target compound .

Industrial Production: While specific industrial production methods are proprietary, the synthesis typically involves scalable processes that optimize yield, purity, and cost-effectiveness. These methods may employ catalysts, solvents, and purification steps to ensure efficient large-scale production.

Chemical Reactions Analysis

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester can participate in various chemical reactions:

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the triazole ring or the ester functionality may occur.

    Cyclization: Intramolecular cyclization reactions can lead to diverse products.

Common reagents include reducing agents, nucleophiles, and acid/base catalysts. The major products depend on reaction conditions and substituents.

Scientific Research Applications

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its diverse pharmacological activities.

    Agrochemistry: Potential use in crop protection.

    Materials Sciences: Incorporation into materials with specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with biological receptors, such as hydrogen bonding and dipole interactions. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester stands out due to its unique structure and properties. Similar compounds include other 1,2,4-triazoles like Fluconazole, Flupoxam, and Anastrozole, which also exhibit diverse biological activities .

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

BBXUHVUXSVFYNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2F

Origin of Product

United States

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